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molecular formula C12H15NO3 B8185574 Benzyl methyl(3-oxopropyl)carbamate

Benzyl methyl(3-oxopropyl)carbamate

Cat. No. B8185574
M. Wt: 221.25 g/mol
InChI Key: ASDHGXFBSTYSEC-UHFFFAOYSA-N
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Patent
US08691991B2

Procedure details

A mixture of phenylmethyl [3,3-bis(ethyloxy)propyl]methylcarbamate (2.982 g, 10.1 mmol) and TFA (15 mL) was stirred at ambient temperature for 30 min. The reaction was evaporated in vacuo and the residue was purified on silica gel eluting with 30% EtOAc in hexanes to provide the product as an oil: 1H NMR (d6-DMSO) δ 9.63 (1H, s), 7.26-7.36 (5H, m), 5.02 (2H, b), 3.48 (2H, b), 2.75-2.85 (3H, m), 2.64 (2H, b); ES+ MS: 244 (M+Na+).
Name
phenylmethyl [3,3-bis(ethyloxy)propyl]methylcarbamate
Quantity
2.982 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][CH2:6][N:7]([CH3:18])[C:8](=[O:17])[O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)C.C(O)(C(F)(F)F)=O>>[CH3:18][N:7]([CH2:6][CH2:5][CH:4]=[O:3])[C:8](=[O:17])[O:9][CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
phenylmethyl [3,3-bis(ethyloxy)propyl]methylcarbamate
Quantity
2.982 g
Type
reactant
Smiles
C(C)OC(CCN(C(OCC1=CC=CC=C1)=O)C)OCC
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel eluting with 30% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C(OCC1=CC=CC=C1)=O)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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